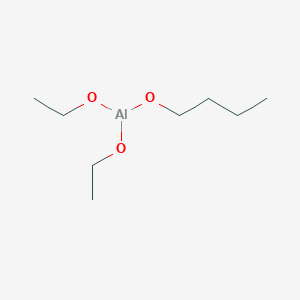![molecular formula C6H8O2 B14196727 3,7-Dioxatricyclo[4.2.0.0~2,4~]octane CAS No. 859528-53-3](/img/structure/B14196727.png)
3,7-Dioxatricyclo[4.2.0.0~2,4~]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dioxatricyclo[4200~2,4~]octane is a unique organic compound characterized by its tricyclic structure containing two oxygen atoms
Vorbereitungsmethoden
The synthesis of 3,7-Dioxatricyclo[4.2.0.0~2,4~]octane typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the treatment of 2,7,7-trimethyl-3,8-dioxatricyclo[3.2.1.0~2,4~]octane with boron trifluoride (BF3), which leads to the formation of the desired tricyclic structure . Industrial production methods may vary, but they generally follow similar principles of cyclization and involve the use of catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
3,7-Dioxatricyclo[4.2.0.0~2,4~]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Hydrolytic Cleavage: The compound can undergo hydrolytic cleavage, especially in the presence of acidic or basic conditions.
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts like boron trifluoride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,7-Dioxatricyclo[4.2.0.0~2,4~]octane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 3,7-Dioxatricyclo[4.2.0.0~2,4~]octane exerts its effects involves its interaction with molecular targets and pathways. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
3,7-Dioxatricyclo[4.2.0.0~2,4~]octane can be compared with similar compounds such as:
3-Oxatricyclo[4.1.1.0~2,4~]octane: This compound has a similar tricyclic structure but differs in the number and position of oxygen atoms.
Isoascaridol: Another tricyclic compound with different substituents and stereochemistry.
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
859528-53-3 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
3,7-dioxatricyclo[4.2.0.02,4]octane |
InChI |
InChI=1S/C6H8O2/c1-4-3(2-7-4)6-5(1)8-6/h3-6H,1-2H2 |
InChI-Schlüssel |
VNVKUNAKUAUZCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(CO2)C3C1O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
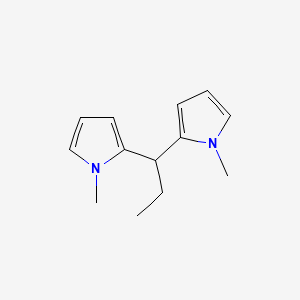
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
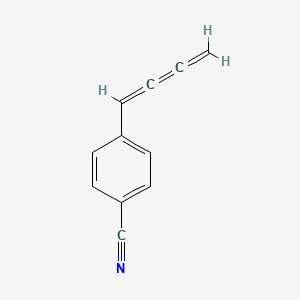
stannane](/img/structure/B14196662.png)

![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)
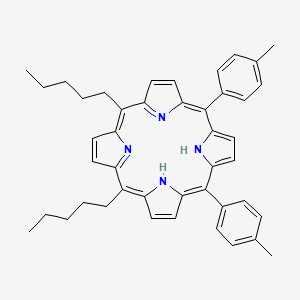
![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)
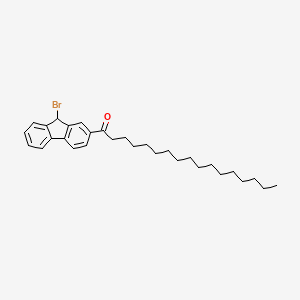
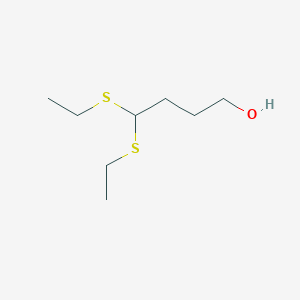
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)
